3-isopropyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14969807
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-13(2)25-21(27)17(31-22(25)30)12-14-19(29-16-9-5-4-8-15(16)28-3)23-18-10-6-7-11-24(18)20(14)26/h4-13H,1-3H3/b17-12- |
| Standard InChI Key | VCNAHPJPHSEBJG-ATVHPVEESA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Introduction
3-Isopropyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound belonging to the class of thiazolidine derivatives. It features a thiazole ring fused with pyrimidine and is characterized by its unique structural components, including an isopropyl group and a methoxyphenoxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 3-isopropyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis techniques. These may include reactions facilitated by various solvents and reagents, similar to those used in the synthesis of related compounds.
Biological Activities and Applications
Preliminary studies suggest that this compound may exhibit significant biological activities due to its structural features and functional groups. The thiazolidinone core is known for its diverse biological activities, which could include interactions with specific biological targets in cells.
Table: Comparison of Structural Features
| Compound Feature | Description |
|---|---|
| Thiazolidinone Core | Known for diverse biological activities |
| Pyrido[1,2-a]Pyrimidine Moiety | Contributes to potential biological interactions |
| Isopropyl Group | Part of the compound's structural framework |
| Methoxyphenoxy Moiety | Enhances chemical reactivity and biological potential |
Table: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential lead compound for drug development |
| Biological Research | May interact with specific cellular targets |
| Chemical Synthesis | Used as a building block for more complex molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume